molecular formula C11H15F3N2 B3199223 N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline CAS No. 1016811-90-7

N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline

Cat. No.: B3199223
CAS No.: 1016811-90-7
M. Wt: 232.25 g/mol
InChI Key: LSEWHMCQBXZTEA-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline is an organic compound with the molecular formula C₁₁H₁₅F₃N₂ It is characterized by the presence of a trifluoroethyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline typically involves the reaction of 4-(chloromethyl)-N,N-dimethylaniline with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline exerts its effects involves interactions with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Lacks the trifluoroethyl group, resulting in different chemical properties.

    4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group, leading to variations in reactivity and applications.

Uniqueness

N,N-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}aniline is unique due to the presence of both dimethylamino and trifluoroethyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-[(2,2,2-trifluoroethylamino)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-16(2)10-5-3-9(4-6-10)7-15-8-11(12,13)14/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEWHMCQBXZTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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